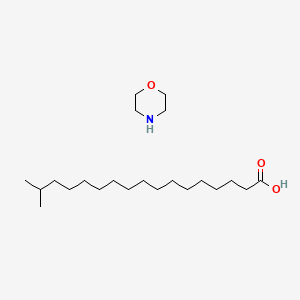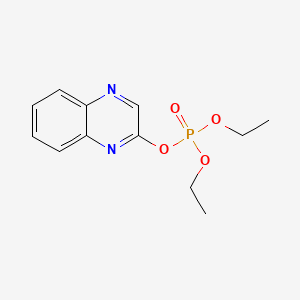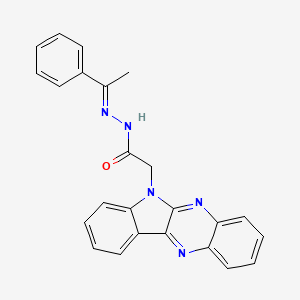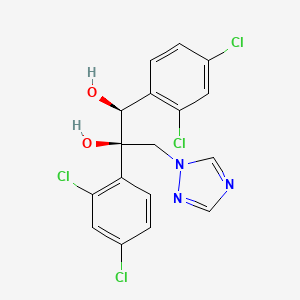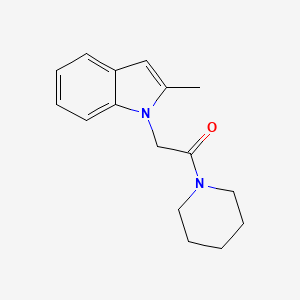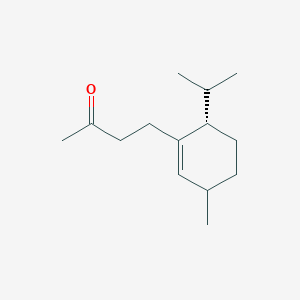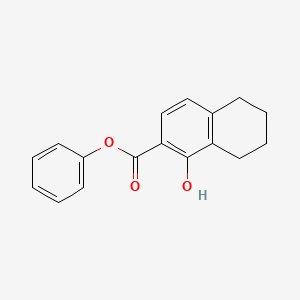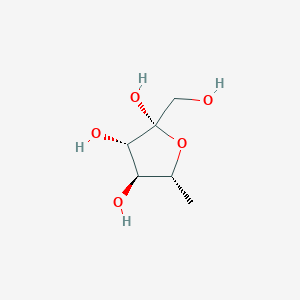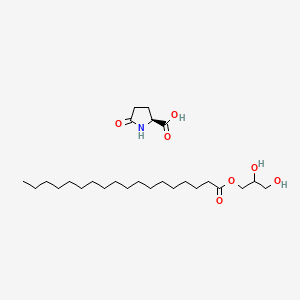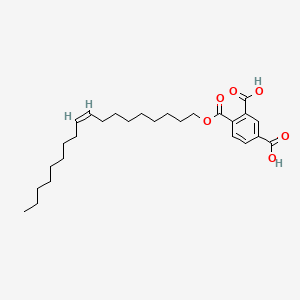
(Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant fragrances
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with (Z)-1-(Octadec-9-enyl) alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aliphatic chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a precursor in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it may be used to study the interactions of esters with biological membranes or enzymes.
Medicine
Industry
Used in the production of fragrances, flavors, and plasticizers due to its ester functional groups.
Wirkmechanismus
The mechanism of action of (Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing the active components that exert biological effects. The long aliphatic chain may facilitate its incorporation into lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzene-1,2,4-tricarboxylate: Similar structure but with a methyl group instead of the long aliphatic chain.
Ethyl benzene-1,2,4-tricarboxylate: Similar structure with an ethyl group.
Propyl benzene-1,2,4-tricarboxylate: Similar structure with a propyl group.
Uniqueness
The presence of the long (Z)-1-(Octadec-9-enyl) chain distinguishes (Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate from other esters, potentially imparting unique physical and chemical properties, such as increased hydrophobicity and altered reactivity.
Eigenschaften
CAS-Nummer |
85006-01-5 |
|---|---|
Molekularformel |
C27H40O6 |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
4-[(Z)-octadec-9-enoxy]carbonylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C27H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-27(32)23-19-18-22(25(28)29)21-24(23)26(30)31/h9-10,18-19,21H,2-8,11-17,20H2,1H3,(H,28,29)(H,30,31)/b10-9- |
InChI-Schlüssel |
VVQFGECASAFYCG-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


